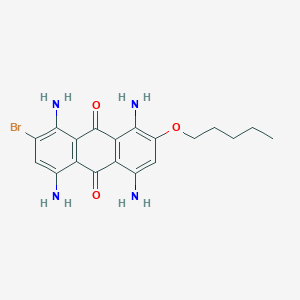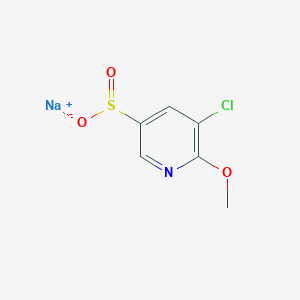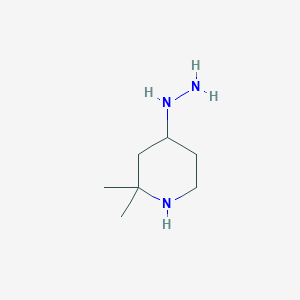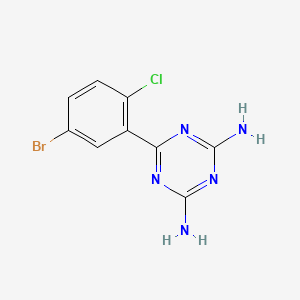![molecular formula C18H9NO4 B13129291 1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione CAS No. 105701-43-7](/img/structure/B13129291.png)
1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione is a complex organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with an appropriate furan derivative under specific conditions. One common method involves the use of a condensation reaction where the furan derivative is reacted with anthracene-9,10-dione in the presence of a catalyst .
Industrial Production Methods
Industrial production of anthraquinone derivatives, including this compound, often involves large-scale oxidation processes. For example, the gas-phase oxidation of anthracene in the presence of a vanadium pentoxide catalyst at high temperatures is a common method .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the anthracene core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroxyanthraquinones, which have significant applications in dye and pharmaceutical industries .
Wissenschaftliche Forschungsanwendungen
1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activities, particularly in targeting topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore
Wirkmechanismus
The mechanism of action of 1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione involves its interaction with cellular proteins and DNA. It is known to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: Another anthraquinone derivative used as an anticancer agent.
Ametantrone: Similar in structure and used for its anticancer properties.
Emodin: A naturally occurring anthraquinone with antimicrobial and anti-inflammatory activities
Uniqueness
1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to form stable complexes with DNA and proteins makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
105701-43-7 |
|---|---|
Molekularformel |
C18H9NO4 |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
1-[(5-oxofuran-2-ylidene)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C18H9NO4/c20-15-9-8-14(23-15)19-13-7-3-6-12-16(13)18(22)11-5-2-1-4-10(11)17(12)21/h1-9H |
InChI-Schlüssel |
FQTBIHCQRUHCNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N=C4C=CC(=O)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


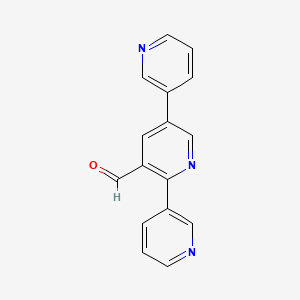
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B13129211.png)
![6-{4-[(4e)-4-Imino-1,2,3-benzotriazin-3(4h)-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B13129212.png)
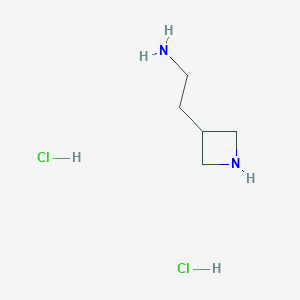
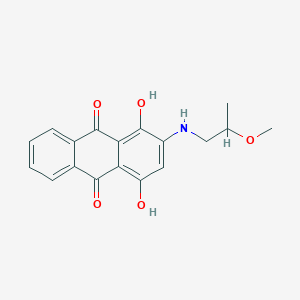
![N-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine](/img/structure/B13129221.png)
